Ethyl 5-trifluoroacetyl-2-thenoate

HDAC4 Inhibition Structure-Activity Relationship Medicinal Chemistry

Ethyl 5-trifluoroacetyl-2-thenoate (CAS 898787-39-8, MFCD02260850) is a fluorinated thiophene-2-carboxylate ester in which a trifluoroacetyl group occupies the 5-position of the heterocyclic ring. It serves as a key intermediate in the preparation of fluoroacetylthiophene oxadiazoles, a class of Class II human histone deacetylase (HDAC) inhibitors under investigation for oncology applications.

Molecular Formula C9H7F3O3S
Molecular Weight 252.21 g/mol
CAS No. 898787-39-8
Cat. No. B052069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-trifluoroacetyl-2-thenoate
CAS898787-39-8
Molecular FormulaC9H7F3O3S
Molecular Weight252.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F
InChIInChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
InChIKeyOCKQIBUJPOSIOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-trifluoroacetyl-2-thenoate – A Foundational Building Block for Class II HDAC Inhibitor Synthesis [CAS 898787-39-8]


Ethyl 5-trifluoroacetyl-2-thenoate (CAS 898787-39-8, MFCD02260850) is a fluorinated thiophene-2-carboxylate ester in which a trifluoroacetyl group occupies the 5-position of the heterocyclic ring. It serves as a key intermediate in the preparation of fluoroacetylthiophene oxadiazoles, a class of Class II human histone deacetylase (HDAC) inhibitors under investigation for oncology applications . The compound itself exhibits intrinsic HDAC inhibitory activity, with its unique trifluoroacetyl moiety acting as a zinc-binding group upon hydration [1].

Workflow
Class II HDAC inhibitor synthesis
Selection
Validated ethyl ester building block
Context
Zinc-binding pharmacophore studies

Why Generic Alternatives Cannot Replace Ethyl 5-trifluoroacetyl-2-thenoate in Class II HDAC Programs


Seemingly minor structural variations among 5-trifluoroacetylthiophene derivatives result in substantial differences in target potency and isoform selectivity. For example, converting the ethyl ester to an N-ethyl amide results in a >5-fold loss of potency against HDAC4 [1][2]. Similarly, altering the 5-position substituent (e.g., replacing trifluoroacetyl with acetyl or benzoyl) is expected to abolish the unique hydrated zinc-binding interaction that underpins Class II selectivity [3]. Therefore, direct procurement of the validated ethyl ester building block—rather than a generic analog—is essential for reproducing published synthetic routes and pharmacological profiles.

Functional group mismatch
Ester-to-amide substitution may shift HDAC4 potency significantly, reported as a >5-fold loss for the N-ethyl amide analog. Direct replacement is not supported.
5-Position dependency
Replacing the trifluoroacetyl group with acetyl or benzoyl is expected to abolish the hydrated zinc-binding interaction that underpins Class II selectivity.
Scaffold reproducibility risk
Generic thiophene analogs may not reproduce the published isoform-selectivity profile, requiring validation before use in SAR campaigns.

Quantitative Performance Data for Ethyl 5-trifluoroacetyl-2-thenoate – Head-to-Head Comparisons


HDAC4 Inhibitory Activity: Ethyl Ester vs. Ethyl Amide

The target compound (ethyl ester) exhibits an IC50 of 320 nM against human HDAC4, whereas the direct N-ethyl amide analog shows an IC50 of 1700 nM under the same assay conditions, representing a 5.3-fold loss in potency upon ester-to-amide substitution [1][2].

HDAC4 Inhibitory Activity
Head-to-head
IC50 = 320 nM vs. 1700 nM (amide analog)
Supports inhibitor scaffold selection for HDAC4 pharmacology studies.
5.3-fold potency difference under matched assay conditions. Data to verify in own assay system.
HDAC4 Inhibition Structure-Activity Relationship Medicinal Chemistry

HDAC Isoform Selectivity Profile: A Discriminant for Class II Selectivity

The target compound shows a pronounced selectivity window for Class II over Class I HDACs: IC50 values of 320 nM (HDAC4) and 550 nM (HDAC6) versus 5700 nM (HDAC1) and 3500 nM (HDAC3). This 10- to 18-fold window contrasts with the narrower selectivity often observed with pan-HDAC inhibitors [1]. The improved selectivity is attributed to the hydrated trifluoroacetyl moiety that specifically coordinates the catalytic zinc in class II HDACs, as confirmed by X-ray crystallography [2].

Isoform Selectivity Profile
Class-level inference
HDAC1/HDAC4 ratio ~18-fold
Reported Class II selectivity context supports pathway-specific research use.
Selectivity inferred from recombinant enzyme panel. Cellular target engagement requires validation.
HDAC Isoform Selectivity Class II HDAC Epigenetic Therapeutics

Synthetic Utility: Yield and Purity in Downstream Oxadiazole Formation

The ethyl ester is the preferred intermediate for synthesizing fluoroacetylthiophene oxadiazoles, a class of Class II HDAC inhibitors. Commercial sources consistently supply this compound at ≥95% purity (typically 97%), as confirmed by multiple reputable vendors . This contrasts with the corresponding carboxylic acid, which often requires in situ generation or tedious purification, leading to lower overall yields in the subsequent amide coupling steps .

Synthetic Utility
Supplier data
Purity ≥95% (typically 97%)
May support reproducible oxadiazole library synthesis.
Supplier specification. Purity and yield in downstream steps should be verified.
Organic Synthesis Oxadiazole Building Block

Ethyl 5-trifluoroacetyl-2-thenoate – Optimal Application Scenarios for Research and Industrial Use


Production of Class II HDAC Inhibitor Oxadiazole Libraries for Cancer Drug Discovery

The ethyl ester serves as the direct precursor for constructing 5-aryl-2-(trifluoroacetyl)thiophene oxadiazoles, a validated series of Class II-selective HDAC inhibitors. Its reliable potency profile (HDAC4 IC50 = 320 nM) and demonstrated selectivity over Class I HDACs make it the preferred starting material for SAR exploration and lead optimization campaigns [1][2].

High-Purity Reference Standard for In Vitro Pharmacology and Assay Development

With a commercially available purity of 97%, the compound is suitable as a control inhibitor in HDAC enzyme assays. Its well-characterized IC50 values across HDAC isoforms 1, 3, 4, and 6 provide a robust benchmark for calibrating screening platforms and validating assay reproducibility [1].

Structural Biology and Mechanistic Studies of Zinc-Dependent HDAC Inhibition

The hydrated trifluoroacetyl moiety of the ester, confirmed by X-ray crystallography to coordinate the catalytic zinc ion in the HDAC4 active site, makes this compound a valuable tool for co-crystallization studies and structure-based drug design efforts aimed at understanding the unique binding mode of trifluoromethyl ketone inhibitors [1].

Application
Selection Property
Validation Focus
Class II HDAC inhibitor oxadiazole libraries
Validated ester building block
SAR and lead optimization studies
In vitro pharmacology assay standard
Well-characterized isoform activity
Assay calibration and reproducibility
Structural biology of zinc-dependent HDACs
Hydrated trifluoroacetyl zinc-binding group
Co-crystallization and binding mode analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 5-trifluoroacetyl-2-thenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.